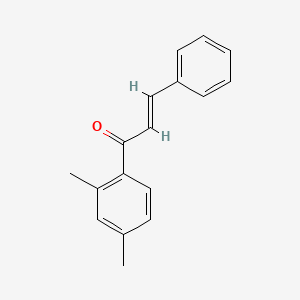

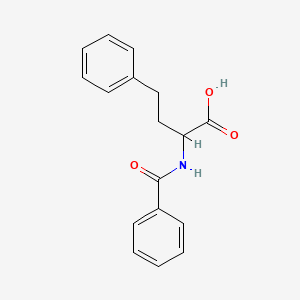

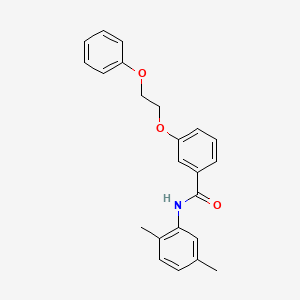

(S)-N-Boc-2-furylalanine tert-butylamine

Vue d'ensemble

Description

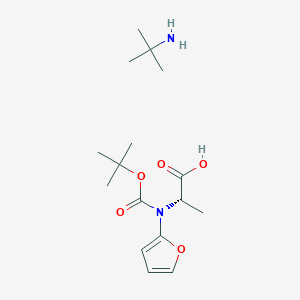

(S)-N-Boc-2-furylalanine tert-butylamine is a complex organic compound. The tert-butylamine part of the compound is an organic chemical compound with the formula (CH3)3CNH2 . It is a colorless liquid with a typical amine-like odor . It is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine and isobutylamine .

Synthesis Analysis

tert-Butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . It is used as an intermediate in the preparation of the sulfenamides .

Molecular Structure Analysis

The molecular formula of tert-Butylamine is C4H11N . It has an average mass of 73.137 Da and a mono-isotopic mass of 73.089149 Da .

Chemical Reactions Analysis

tert-Butylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .

Physical And Chemical Properties Analysis

tert-Butylamine is a clear colorless liquid with an ammonia-like odor . It has a flash point of 70°F . It is less dense (at 6.2 lb/gal) than water . Its vapors are heavier than air . Toxic oxides of nitrogen are produced during combustion .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions The chemical compound (S)-N-Boc-2-furylalanine tert-butylamine, a derivative of furylalanine with tert-butoxycarbonyl (Boc) protection, has been explored in various synthetic and chemical reactions. For instance, the preparation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides showcases the utility of Boc-furylalanine in producing compounds with root growth-inhibitory activity. This synthesis demonstrates the compound's relevance in agricultural chemistry, especially for controlling plant growth and development (Kitagawa & Asada, 2005).

Chemoselective Protection and Deprotection Strategies this compound is also instrumental in chemoselective protection strategies, serving as a building block in organic synthesis. For example, its role in the efficient synthesis of tert-butyl esters of N-protected amino acids showcases its utility in peptide synthesis and modifications. This process highlights the compound's significance in facilitating selective reactions under mild conditions, which are crucial for preserving the integrity of sensitive functional groups (Loffet et al., 1989).

Organocatalysis and Environmental Chemistry Further research into this compound has delved into its potential in organocatalysis. The development of catalyst-free and environmentally friendly reactions, such as the N-tert-butyloxycarbonylation of amines in water, exemplifies the compound's contribution to green chemistry. This research underlines the importance of developing sustainable and efficient chemical processes that minimize hazardous waste and utilize benign solvents (Chankeshwara & Chakraborti, 2006).

Advanced Material Science and Electrochromic Devices In the realm of material science, this compound derivatives have been explored for their potential in creating advanced materials. For instance, the coordinative assembly of electrochromic thin films based on metal ion complexes demonstrates the compound's applicability in developing novel materials with tunable optical properties. Such materials are of significant interest for applications in smart windows, displays, and energy-efficient lighting (Maier & Tieke, 2012).

Mécanisme D'action

Target of Action

The compound tert-butylamine, a component of the molecule, is known to be used as an intermediate in the preparation of various chemicals, including pharmaceuticals .

Mode of Action

It’s worth noting that amines, such as tert-butylamine, can act as bases, accepting a proton from a water molecule, leading to the formation of a hydroxide ion . This basic property can influence the compound’s interactions with its targets.

Biochemical Pathways

For instance, they can act as precursors to a variety of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of amines can be influenced by factors such as their basicity, lipophilicity, and the presence of metabolic enzymes .

Result of Action

Amines, in general, can influence a variety of biological processes, including neurotransmission, immune response, and cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-N-Boc-2-furylalanine tert-butylamine. For instance, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, market trends suggest that the demand for tert-butylamine, a component of the molecule, is influenced by the growth of industries such as agrochemicals, healthcare & pharmaceuticals, and rubber processing .

Safety and Hazards

Orientations Futures

The current work reports ionic liquid (IL) facilitated dehydrogenation of tert-butylamine borane (TBAB) at 90 and 105 °C . For the screening of potential IL solvent, solubility predictions of TBAB in ILs were performed by the conductor-like screening model segment activity coefficient (COSMO-SAC) model .

Propriétés

IUPAC Name |

(2S)-2-[furan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5.C4H11N/c1-8(10(14)15)13(9-6-5-7-17-9)11(16)18-12(2,3)4;1-4(2,3)5/h5-8H,1-4H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGJBYMJGPIHOB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722901 | |

| Record name | N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881690-67-1 | |

| Record name | N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)

amine](/img/structure/B3162757.png)

![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)